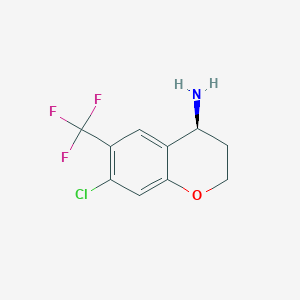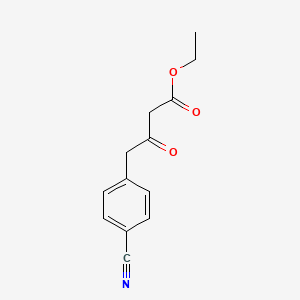
ethyl 4-(4-cyanophenyl)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-cyanophenyl)-3-oxobutanoate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an oxobutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-cyanophenyl)-3-oxobutanoate typically involves the reaction of ethyl cyanoacetate with 4-cyanobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Ethyl 4-(4-cyanophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Ethyl 4-(4-cyanophenyl)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 4-(4-cyanophenyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The cyano group and carbonyl functionalities play crucial roles in its reactivity and biological activity. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. Additionally, its ability to form hydrogen bonds and interact with enzymes and receptors contributes to its biological effects.
相似化合物的比较
Ethyl 4-(4-cyanophenyl)-3-oxobutanoate can be compared with other cyanoacetate derivatives, such as:
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Similar in structure but contains a hydrazine moiety.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Contains dichloro substituents on the phenyl ring.
Ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate: Contains a methoxy group on the phenyl ring.
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
ethyl 4-(4-cyanophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)8-12(15)7-10-3-5-11(9-14)6-4-10/h3-6H,2,7-8H2,1H3 |
InChI 键 |
WIYULMMMXMLKDD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)
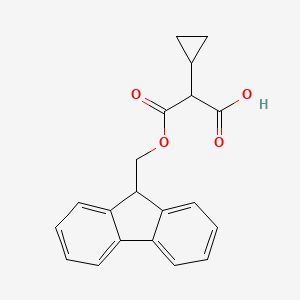
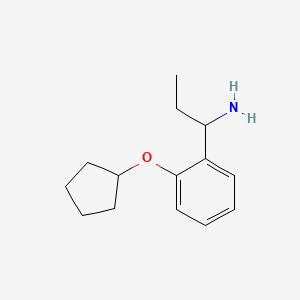
![Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate](/img/structure/B13053492.png)
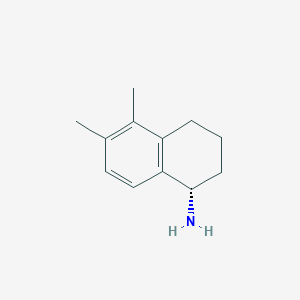
![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)
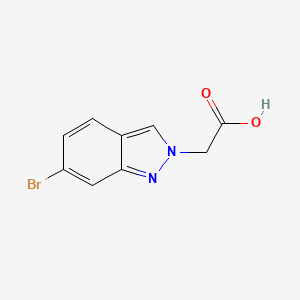
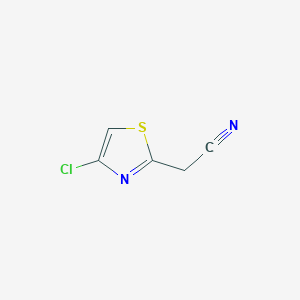
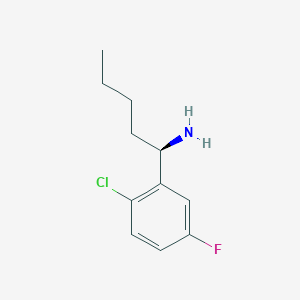
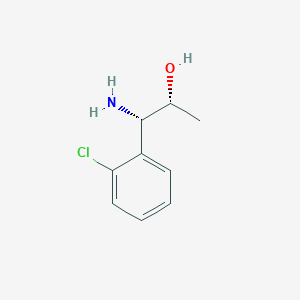
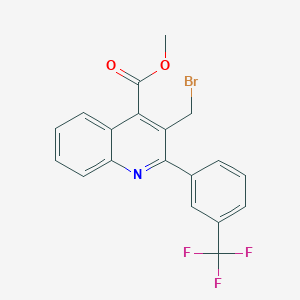
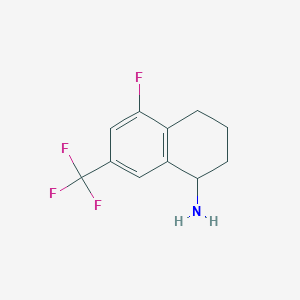
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
